2,4,6-Tribromophenyl b-D-Glucopyranoside
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Overview
Description
2,4,6-Tribromophenyl b-D-Glucopyranoside is a chemical compound with the molecular formula C12H13Br3O6 and a molecular weight of 492.94 . It is a derivative of phenyl glucoside, where the phenyl ring is substituted with three bromine atoms at the 2, 4, and 6 positions. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tribromophenyl b-D-Glucopyranoside typically involves the bromination of phenyl glucoside. The reaction conditions often include the use of bromine or a bromine-containing reagent in the presence of a catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the selective bromination at the 2, 4, and 6 positions on the phenyl ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that the process involves large-scale bromination reactions similar to those used in laboratory synthesis. The industrial production would require stringent control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tribromophenyl b-D-Glucopyranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can remove the bromine atoms, leading to the formation of phenyl glucoside or other reduced derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated quinones, while reduction can produce de-brominated phenyl glucosides .
Scientific Research Applications
2,4,6-Tribromophenyl b-D-Glucopyranoside has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the production of brominated flame retardants and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4,6-Tribromophenyl b-D-Glucopyranoside involves its interaction with specific molecular targets. The bromine atoms on the phenyl ring can participate in halogen bonding, which can influence the compound’s binding affinity to various biological targets. The glucopyranoside moiety can interact with carbohydrate-binding proteins, potentially affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tribromophenol: A related compound with similar bromination but without the glucopyranoside moiety.
2,4,6-Tribromophenyl Tetracetyl-beta-D-Glucopyranoside: A derivative with acetylated hydroxyl groups on the glucopyranoside moiety.
Uniqueness
2,4,6-Tribromophenyl b-D-Glucopyranoside is unique due to the presence of both the tribromophenyl and glucopyranoside moieties. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications .
Properties
Molecular Formula |
C12H13Br3O6 |
---|---|
Molecular Weight |
492.94 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(2,4,6-tribromophenoxy)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H13Br3O6/c13-4-1-5(14)11(6(15)2-4)21-12-10(19)9(18)8(17)7(3-16)20-12/h1-2,7-10,12,16-19H,3H2/t7-,8-,9+,10-,12+/m1/s1 |
InChI Key |
OLINLHROZJEXTO-GPTQDWHKSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1Br)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)Br)Br |
Canonical SMILES |
C1=C(C=C(C(=C1Br)OC2C(C(C(C(O2)CO)O)O)O)Br)Br |
Origin of Product |
United States |
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